Cas no 1807292-76-7 (Ethyl 2-cyano-4-ethyl-3-nitrobenzoate)

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate is a specialized organic compound featuring a benzoate ester core substituted with cyano, nitro, and ethyl functional groups. Its molecular structure, characterized by the electron-withdrawing nitro and cyano groups, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex heterocycles and pharmaceuticals. The ethyl ester moiety enhances solubility in organic solvents, facilitating reactions such as nucleophilic substitutions or cyclizations. This compound is often employed in medicinal chemistry research due to its potential as a precursor for bioactive molecules. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in controlled synthetic applications.
Ethyl 2-cyano-4-ethyl-3-nitrobenzoate structure
1807292-76-7 structure
商品名:Ethyl 2-cyano-4-ethyl-3-nitrobenzoate
CAS番号:1807292-76-7
MF:C12H12N2O4
メガワット:248.234683036804
CID:5009970

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-cyano-4-ethyl-3-nitrobenzoate
    • インチ: 1S/C12H12N2O4/c1-3-8-5-6-9(12(15)18-4-2)10(7-13)11(8)14(16)17/h5-6H,3-4H2,1-2H3
    • InChIKey: IYDDFFRMXJMNFV-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1C=CC(=C(C=1C#N)[N+](=O)[O-])CC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 368
  • トポロジー分子極性表面積: 95.9
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010002648-1g
Ethyl 2-cyano-4-ethyl-3-nitrobenzoate
1807292-76-7 97%
1g
$1475.10 2023-09-03

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 関連文献

Ethyl 2-cyano-4-ethyl-3-nitrobenzoateに関する追加情報

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate: A Comprehensive Overview

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate, also known by its CAS number 1807292-76-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with cyano, ethyl, and nitro groups. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The benzoate moiety serves as the central framework of the molecule, with substituents at positions 2, 3, and 4. The cyano group at position 2 introduces electron-withdrawing effects, enhancing the compound's reactivity in certain chemical reactions. Meanwhile, the nitro group at position 3 contributes to the molecule's stability and aromaticity, while the ethyl group at position 4 adds steric bulk and potentially influences solubility properties.

Recent studies have highlighted the potential of Ethyl 2-cyano-4-ethyl-3-nitrobenzoate in drug design and development. Researchers have explored its role as a precursor in synthesizing bioactive compounds, particularly those targeting specific enzyme systems or cellular pathways. For instance, investigations into its ability to inhibit certain kinases have shown promising results, suggesting its potential as a lead compound in anti-cancer drug discovery.

In addition to its pharmacological applications, Ethyl 2-cyano-4-ethyl-3-nitrobenzoate has been studied for its electronic properties in materials science. The compound's structure allows for efficient charge transport mechanisms, making it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in this area have demonstrated improved device performance when incorporating this compound into polymer blends.

The synthesis of Ethyl 2-cyano-4-ethyl-3-nitrobenzoate typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent substitution reactions to introduce the desired substituents. Optimization of reaction conditions has been a focus of recent research to enhance yield and purity, ensuring scalability for industrial applications.

Furthermore, environmental considerations have prompted studies on the biodegradation and toxicity of Ethyl 2-cyano-4-ethyl-3-nitrobenzoate. Preliminary findings indicate that under specific microbial conditions, the compound can undergo biodegradation, reducing its environmental footprint. These studies are crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, Ethyl 2-cyano-4-ethyl-3-nitrobenzoate (CAS No. 1807292-76-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

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